Methyl 2-methoxy-5-(morpholinomethyl)nicotinate
Overview
Description
Methyl 2-methoxy-5-(morpholinomethyl)nicotinate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol It is a derivative of nicotinic acid, featuring a morpholinomethyl group at the 5-position and a methoxy group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-5-(morpholinomethyl)nicotinate typically involves the reaction of 2-methoxy-5-(morpholinomethyl)nicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:
Starting Material: 2-methoxy-5-(morpholinomethyl)nicotinic acid
Reagent: Methanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Reaction Conditions: Reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-5-(morpholinomethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the morpholinomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Amines or thioethers
Scientific Research Applications
Methyl 2-methoxy-5-(morpholinomethyl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-5-(morpholinomethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Methyl 2-methoxy-5-(morpholinomethyl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Lacks the methoxy and morpholinomethyl groups, making it less complex and potentially less active in certain applications.
2-methoxy-5-(morpholinomethyl)nicotinic acid: The acid form of the compound, which may have different solubility and reactivity profiles.
Methyl 2-methoxy-5-(aminomethyl)nicotinate: Similar structure but with an aminomethyl group instead of a morpholinomethyl group, which may affect its biological activity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
methyl 2-methoxy-5-(morpholin-4-ylmethyl)pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-17-12-11(13(16)18-2)7-10(8-14-12)9-15-3-5-19-6-4-15/h7-8H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOCSNMMYOHYBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)CN2CCOCC2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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